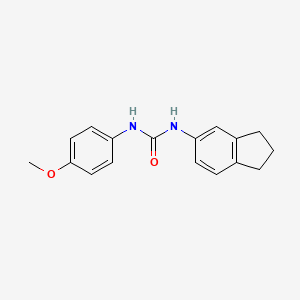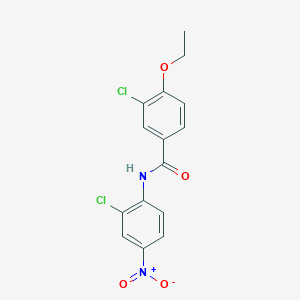
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea, also known as GW 501516, is a synthetic drug that has gained popularity in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve metabolic function.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 results in the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 are numerous and varied. This compound has been shown to improve glucose metabolism and insulin sensitivity, reduce inflammation, increase mitochondrial function, and improve physical performance. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its high potency and selectivity for PPARδ. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its potential for off-target effects, which can complicate data interpretation and analysis.
未来方向
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516. One area of interest is the potential therapeutic applications of this compound in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 involves several steps, including the reaction of 4-methoxyphenylisocyanate with 2,3-dihydro-1H-inden-5-amine to form the intermediate N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea. This intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been extensively studied for its potential therapeutic applications, particularly in the area of metabolic disorders. Research has shown that this compound can improve glucose metabolism and insulin sensitivity, reduce inflammation, and increase mitochondrial function. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to increase endurance and improve physical performance in animal models.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-7-14(8-10-16)18-17(20)19-15-6-5-12-3-2-4-13(12)11-15/h5-11H,2-4H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIRMTXWAPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)

![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)